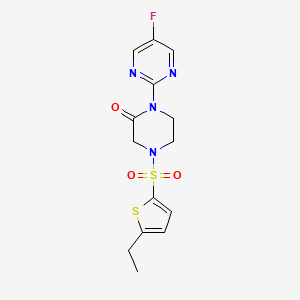

![molecular formula C16H15N3O3 B2703245 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide CAS No. 446278-69-9](/img/structure/B2703245.png)

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds often contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones .Scientific Research Applications

Photophysical Properties and Theoretical Insights

Aggregation Enhanced Emission

A study by Srivastava et al. (2016) synthesized compounds based on 1,8-naphthalimide, which includes structures similar to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide. These compounds form nanoaggregates in aqueous-DMF solutions and exhibit aggregation enhanced emission (AEE). The photophysical properties are influenced by π-π stacking and intermolecular and intramolecular interactions, providing insights into their application in material science for designing novel photoluminescent materials (Srivastava, Singh, & Mishra, 2016).

Molecular Modelling and Biological Activity

DNA Topoisomerase II Inhibitors

Filosa et al. (2009) explored a series of bisnaphthalimide derivatives for their growth-inhibitory properties against human colon carcinoma cells. Among these, specific derivatives showed potent cytotoxicity and were identified as effective DNA topoisomerase II poisons. This highlights their potential application in developing new anticancer drugs (Filosa, Peduto, De Micco, De Caprariis, Festa, Petrella, Capranico, & Bifulco, 2009).

Chemical Synthesis and Reactivity

Synthesis of Bis-styrylquinazolinones

Harutyunyan et al. (2019) synthesized bis-styrylquinazolinones connected by flexible linkers, demonstrating the versatility of naphthalimide derivatives in organic synthesis. This study provides a framework for the design and synthesis of complex molecules with potential applications in medicinal chemistry and material science (Harutyunyan, Panosyan, Gukasyan, & Danagulyan, 2019).

Applications in Sensing and Imaging

Fluorescent Chemosensors for Metal Ions

Anand, Ashok Kumar, and Sahoo (2018) developed a chemosensor based on the naphthalimide framework for the selective detection of Al3+ ions. This sensor exhibits a distinct fluorescence enhancement upon binding to Al3+, making it useful for environmental monitoring and biological imaging applications (Anand, Ashok Kumar, & Sahoo, 2018).

Future Directions

The future directions for research on “4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide” and related compounds could involve further exploration of their chemosensor properties . Additionally, the synthesis of novel benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes has been reported, which could open new avenues for research .

properties

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c17-18-13(20)8-3-9-19-15(21)11-6-1-4-10-5-2-7-12(14(10)11)16(19)22/h1-2,4-7H,3,8-9,17H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQLVMFUKVXFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2703168.png)

amine](/img/structure/B2703170.png)

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)

![4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703179.png)

![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)

![4-methyl-1-(1-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2703183.png)